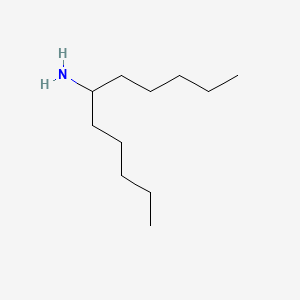

6-Aminoundecane

説明

Significance of Long-Chain Aliphatic Primary Amines in Chemical Synthesis and Materials Science

Long-chain aliphatic amines, the chemical family to which 6-aminoundecane belongs, are of considerable industrial and academic importance. researchgate.net These compounds serve as crucial intermediates in the synthesis of a wide array of other chemicals. researchgate.netcanada.ca Their versatility is rooted in the reactivity of the amine group, which allows them to act as nucleophiles, bases, and building blocks for more complex molecules. chemcess.com

In materials science and industrial applications, these amines are utilized in numerous capacities. They function as corrosion inhibitors, anti-scaling agents, and processing aids. canada.ca Their derivatives are fundamental to the production of fabric softeners, and they also act as emulsion stabilizers, mold release agents, and pigment dispersers in the plastics and protective coatings industries. researchgate.net Furthermore, long-chain amines are employed as catalysts in the production of polyurethane foam and as anti-caking agents for granular products like fertilizers. researchgate.netcanada.ca The petroleum industry uses them as components in lubricating oils and as corrosion inhibitors. researchgate.net The cationic surface activity of their derivatives is a key property, enabling significant changes in surface and colloidal properties even when used in small amounts. researchgate.net This broad utility underscores the fundamental importance of this class of compounds in modern technology and manufacturing. acs.org

Historical Context and Evolution of Research on Undecane (B72203) Derivatives

Research involving undecane and its derivatives has evolved over many decades, spanning various fields of chemical and biological science. One of the earliest documented investigations involving this compound dates back to 1953, when its effect on the water exchange of potato tissue was studied. cambridge.org While early research on this compound itself is not extensively documented, the broader family of undecane derivatives has been a subject of continuous study.

For instance, the study of bicyclo[6.3.0]undecane sesquiterpenoids, a class of natural products, began in 1977 with the isolation of dactylol. nih.gov Research into other complex undecane structures, such as spiro[5.5]undecanes, has highlighted their presence in natural products and their potential as frameworks for anticancer agents and other pharmaceuticals. dergipark.org.trnih.gov These compounds are recognized for their utility in medicinal chemistry and materials science. dergipark.org.tr

In recent years, the focus has also shifted towards sustainable chemistry, with studies on the synthesis of polyamide monomers like 11-aminoundecanoic acid from undecylenic acid, which can be derived from the renewable resource castor oil. google.com This reflects a broader trend in chemical research to develop greener and more efficient synthetic routes. The study of undecane derivatives continues to expand, driven by their diverse structures and applications in fields ranging from natural product synthesis to advanced materials. nih.govdergipark.org.tr

Rationale for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this compound is warranted for several key reasons. Firstly, as a member of the industrially significant long-chain aliphatic amines, a thorough understanding of its properties contributes to the fundamental knowledge base of this important class of chemicals. researchgate.netcanada.ca Its symmetrical structure, with the amine group centrally located on the carbon chain, may impart unique physicochemical properties relevant to self-assembly, surface chemistry, and polymer science.

The compound has already found application in specific research contexts. For example, it has been used as a reactant in the synthesis of N,N'-bis(6-undecanyl)perylene-3,4,9,10-bis(dicarboximide), a molecule studied for its material properties. rsc.org Furthermore, the study of related long-chain functionalized undecanes, such as 11-aminoundecane-1-thiol in self-assembled monolayers, highlights the importance of the undecane backbone in surface science. acs.orgresearchgate.net Understanding the parent amine, this compound, provides a baseline for interpreting the behavior of these more complex derivatives.

The commercial availability of this compound from various chemical suppliers indicates an existing demand within the research and development community, suggesting its use as a building block or intermediate in various synthetic applications. sigmaaldrich.comchemicalbook.com A detailed academic profile of this compound would therefore support and potentially accelerate further research by providing a consolidated reference for its synthesis, properties, and reactivity.

Outline Structure and Research Perspectives Addressed

This article has been structured to provide a focused and systematic overview of this compound. It began by establishing the compound's identity and fundamental properties. The subsequent sections were designed to build a comprehensive understanding of its significance. Section 1.1 detailed the broad importance of long-chain aliphatic primary amines, the chemical class to which this compound belongs, in synthesis and materials science. Section 1.2 provided a historical context by examining the evolution of research on undecane derivatives, situating this compound within a larger field of study. Finally, Section 1.3 offered a clear rationale for why a detailed academic investigation of this specific molecule is valuable, citing its structural features and existing use in specialized research. The perspective of this article is to collate and present the existing scientific knowledge on this compound, thereby creating a foundational resource for chemists and materials scientists.

Structure

3D Structure

特性

IUPAC Name |

undecan-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N/c1-3-5-7-9-11(12)10-8-6-4-2/h11H,3-10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBRYGJZWXLRFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCCCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187449 | |

| Record name | 6-Aminoundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33788-00-0 | |

| Record name | 6-Aminoundecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033788000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Aminoundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Undecanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Aminoundecane and Its Functional Analogues

Classical Organic Synthesis Routes to Primary Aliphatic Amines

Reductive Amination of Carbonyl Precursors

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds. For the synthesis of 6-aminoundecane, the precursor would be undecan-6-one. This process typically involves two key steps: the formation of an imine intermediate from the reaction of the ketone with an amine source (in this case, ammonia), followed by the reduction of the imine to the corresponding amine.

Several catalytic systems have been developed to facilitate this transformation, often employing hydrogen gas as the terminal reductant. Earth-abundant metal catalysts, such as those based on iron and cobalt, have gained prominence due to their cost-effectiveness and reduced environmental impact. tutorchase.comnih.govacs.org For instance, iron-catalyzed reductive amination of purely aliphatic ketones has been demonstrated to proceed with good yields. nih.gov Similarly, cobalt-based catalysts can be generated in situ and are effective for the reductive amination of both aldehydes and ketones under mild conditions. acs.org More traditional catalysts, such as palladium on carbon (Pd/C), are also highly effective, as demonstrated in the synthesis of 2-aminoundecane (B82300) from 2-undecanone (B123061). acs.org

The Leuckart-Wallach reaction is a classical variation of reductive amination that utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.orgmdpi.com This method typically requires high temperatures (120-180 °C) and proceeds via an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine. mdpi.comntnu.no While effective, yields can sometimes be lower compared to catalytic hydrogenation methods. wikipedia.org A catalytic version of the Leuckart-Wallach reaction using a Cp*Rh(III) complex has been developed, allowing the reaction to proceed at lower temperatures (50-70 °C) with high yields for various ketones. scribd.com

Table 1: Examples of Reductive Amination of Aliphatic Ketones

| Precursor | Reagents and Conditions | Product | Yield | Reference(s) |

| Undecan-2-one | 1.7 bar NH₃, 34 bar H₂, 5 wt% Pd/C, Methanol (B129727), 80 °C | 2-Aminoundecane | High | acs.org |

| Cyclohexanone | 1.5 mol% Co catalyst, 10 bar H₂, aq. NH₃ (32%), 50 °C, 20 h | Cyclohexylamine | 89% | researchgate.net |

| 2-Octanone | 10 mol% Fe catalyst, 6.5 MPa H₂, aq. NH₃ (25%), 140 °C, 20 h | 2-Aminooctane | 81% | nih.govsci-hub.se |

| 2-Heptanone | Ammonium formate, 130-140 °C, 7 h; then HCl hydrolysis | 2-Heptylamine | 56% | researchgate.net |

| Acetophenone | [RhCp*Cl₂]₂, HCOONH₄, Methanol, 70 °C, 7 h | 1-Phenylethylamine | 92% | scribd.com |

Reduction of Nitrogen-Containing Functional Groups

Another major pathway to primary amines involves the reduction of functional groups that already contain nitrogen, such as nitriles, amides, and nitro compounds.

Nitriles can be readily reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.combyjus.com This method effectively converts the cyano group (-C≡N) into an aminomethyl group (-CH₂NH₂). Catalytic hydrogenation is also a widely used method, employing catalysts like Raney nickel or palladium under a hydrogen atmosphere. umich.edunowgonggirlscollege.co.in This approach is particularly suitable for the synthesis of long-chain aliphatic amines. umich.edu A polysilane/SiO₂-supported palladium catalyst has been shown to be highly effective for the selective hydrogenation of various nitriles to primary amines under continuous-flow conditions, achieving nearly quantitative yields. d-nb.infonih.gov

Amides can also be reduced to amines using LiAlH₄. masterorganicchemistry.com This reaction is a powerful transformation that converts a carbonyl group adjacent to a nitrogen into a methylene (B1212753) group (-CH₂-). For the synthesis of this compound, a potential amide precursor would be N-pentylhexanamide. The mechanism involves the initial formation of a tetrahedral intermediate, which then eliminates an oxygen-metal species to form an iminium ion, which is subsequently reduced to the amine. chemistrysteps.com Unlike other carboxylic acid derivatives that are reduced to alcohols, amides are specifically reduced to amines by LiAlH₄. masterorganicchemistry.comsciencemadness.org

Table 2: Reduction of Aliphatic Nitriles and Amides

| Precursor | Reagents and Conditions | Product Type | Yield | Reference(s) |

| Aliphatic Nitriles | KBH₄, Raney Ni, Ethanol, rt | Primary Amine | Good to Excellent | umich.edu |

| Long-chain Nitriles | H₂, Raney Cobalt catalyst, 50-170 °C, 100-500 psi | Primary Amine | High | google.com |

| Various Nitriles | H₂, DMPSi-Pd/SiO₂ catalyst, 80 °C, Continuous-flow | Primary Amine Salt | Quantitative | d-nb.infonih.gov |

| Generic Amide | LiAlH₄, Ether or THF; then H₃O⁺ work-up | Amine | General Method | chemistrysteps.com |

| Tertiary Amide | LiAlH₄, Refluxing Ether, 15 h | Tertiary Amine | 93% | masterorganicchemistry.com |

The reduction of nitro compounds provides a direct route to primary amines. The synthesis of this compound via this method would first require the preparation of 6-nitroundecane. The subsequent reduction of the nitro group (-NO₂) to an amino group (-NH₂) can be achieved through various methods.

Catalytic hydrogenation using catalysts such as platinum, palladium, or nickel is a common and efficient method. nowgonggirlscollege.co.inaakash.ac.in For aliphatic nitro compounds, catalytic reduction in an acidic solution with a Raney nickel catalyst can produce primary amines in yields of 90-100%. nowgonggirlscollege.co.in Another widely used method is the reduction with a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). aakash.ac.in This method is particularly prevalent in the synthesis of aromatic amines but is also applicable to aliphatic nitro compounds. nowgonggirlscollege.co.in Lithium aluminum hydride (LiAlH₄) can also be used for the reduction of aliphatic nitro compounds to primary amines. aakash.ac.in

Table 3: Reduction of Nitro Compounds to Primary Amines

| Precursor Type | Reagents and Conditions | Product Type | Yield | Reference(s) |

| Aliphatic Nitro Compound | Catalytic Hydrogenation (e.g., Raney Ni), Acidic solution | Primary Amine | 90-100% | nowgonggirlscollege.co.in |

| Aliphatic Nitro Compound | LiAlH₄ | Primary Amine | General Method | aakash.ac.in |

| Nitroethane | FeSO₄ adjuvant, H₂, Catalyst | N-Ethylhydroxylamine (intermediate) | Not specified | google.com |

| 1-Nitrohexane | Mo₃S₄ cluster catalyst, H₂, Aldehyde | Secondary Amine (via in situ primary amine) | 61% | rsc.org |

| Nitrobenzene | Fe, HCl | Aniline | General Method | aakash.ac.in |

Nitrile and Amide Reduction

Alkylation of Ammonia (B1221849) with Appropriate Halogenoalkanes

The direct alkylation of ammonia with an alkyl halide is a conceptually straightforward method for amine synthesis. For this compound, this would involve the reaction of ammonia with a 6-haloundecane (e.g., 6-bromoundecane (B3045417) or 6-chloroundecane). This reaction proceeds via a nucleophilic substitution (S_N2) mechanism.

However, this method suffers from a significant drawback: a lack of selectivity. masterorganicchemistry.comwikipedia.org The primary amine product is itself a nucleophile and can react with another molecule of the alkyl halide, leading to the formation of a secondary amine (di(undecan-6-yl)amine). This process can continue to form a tertiary amine and ultimately a quaternary ammonium salt. masterorganicchemistry.comwikipedia.org This over-alkylation results in a mixture of products that can be difficult to separate.

To favor the formation of the primary amine, a large excess of ammonia is typically used. masterorganicchemistry.compearson.com This increases the probability that an alkyl halide molecule will react with ammonia rather than the primary amine product. Despite this, the direct alkylation of secondary alkyl halides like 6-haloundecane is often less efficient than for primary alkyl halides and can be complicated by competing elimination reactions. acs.orgnih.gov

Gabriel Synthesis and Phthalimide (B116566) Alkylation-Hydrolysis Pathways

The Gabriel synthesis is a classic method for the preparation of primary amines that avoids the issue of over-alkylation seen in the direct alkylation of ammonia. The method utilizes potassium phthalimide as an ammonia surrogate. The phthalimide anion is a bulky, non-basic nucleophile that reacts with an alkyl halide to form an N-alkylphthalimide. Subsequent hydrolysis or hydrazinolysis of this intermediate cleaves the phthaloyl group, liberating the primary amine.

However, the Gabriel synthesis is generally effective only for primary alkyl halides. stackexchange.com For secondary alkyl halides, such as 6-haloundecane, the reaction is often unsuccessful. stackexchange.com The bulky nature of the phthalimide nucleophile leads to significant steric hindrance when attempting to attack the secondary carbon of the alkyl halide. tutorchase.compearson.comstudysmarter.co.uk This steric hindrance dramatically slows down the desired S_N2 reaction, allowing the competing E2 elimination reaction to dominate, which would result in the formation of undecenes instead of the desired amine. Therefore, the Gabriel synthesis is not a viable route for the preparation of this compound.

Rearrangement Reactions (e.g., Hofmann, Curtius) for Amine Formation

Rearrangement reactions provide a classic approach to amine synthesis, often involving the conversion of a carboxylic acid derivative into a primary amine with one less carbon atom, a process known as degradative amination. The Hofmann and Curtius rearrangements are cornerstone examples of this strategy.

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom. slideshare.netwikipedia.org The reaction is typically carried out using bromine in a basic solution, such as sodium hydroxide (B78521), which forms sodium hypobromite (B1234621) in situ. wikipedia.orgscribd.com The process begins with the deprotonation of the amide, followed by reaction with bromine to form an N-bromoamide intermediate. Subsequent deprotonation and rearrangement lead to the formation of an isocyanate, which is then hydrolyzed in the aqueous basic medium to yield the primary amine and carbon dioxide (as carbonate). wikipedia.orgmasterorganicchemistry.com For the synthesis of an undecylamine (B147597) like this compound, this would conceptually start from a dodecanamide (B72619) derivative. While often applied to various amides, the reaction can be sluggish for hydrophobic substrates like long-chain aliphatic amides; however, using bromine and sodium methoxide (B1231860) can yield better results, producing a methylurethane intermediate that can be subsequently hydrolyzed to the amine. scribd.com A key stereochemical feature is that the migration of the alkyl group occurs with retention of configuration at the migrating carbon. slideshare.net

The Curtius rearrangement is another versatile method for converting carboxylic acids into primary amines, also proceeding through an isocyanate intermediate. nih.govorganic-chemistry.org This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097). nih.govmasterorganicchemistry.com The acyl azide is typically prepared from a carboxylic acid, for instance, by converting the acid to an acyl chloride followed by reaction with sodium azide, or directly from the carboxylic acid using reagents like diphenylphosphoryl azide (DPPA). masterorganicchemistry.comillinoisstate.edu Upon heating, the acyl azide rearranges to an isocyanate with the loss of nitrogen gas. masterorganicchemistry.com This isocyanate can be isolated or, more commonly, reacted in situ with a nucleophile. nih.govorganic-chemistry.org Hydrolysis with water leads to an unstable carbamic acid, which decarboxylates to give the primary amine. masterorganicchemistry.com This method is applicable to a wide range of carboxylic acids, including aliphatic ones, and provides pure primary amines without contamination from secondary or tertiary amines. nih.gov The synthesis of an undecylamine via this route would begin with a C12 carboxylic acid, such as dodecanoic acid. The Curtius rearrangement also proceeds with retention of stereochemistry of the migrating group. illinoisstate.edu

| Rearrangement | Starting Material (for Undecylamine) | Key Reagents | Intermediate | Product |

| Hofmann | Dodecanamide derivative | Br₂, NaOH/H₂O | Isocyanate | Undecylamine |

| Curtius | Dodecanoic acid derivative | 1. SOCl₂ 2. NaN₃ or DPPA; then heat | Acyl azide, Isocyanate | Undecylamine |

Advanced and Stereoselective Approaches to Undecylamines

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency and stereoselectivity, particularly for the production of chiral molecules. The synthesis of enantiomerically pure undecylamines, such as (R)- or (S)-6-aminoundecane, benefits significantly from these advanced approaches.

Asymmetric Catalysis for Chiral Amine Synthesis

Asymmetric catalysis is the most powerful strategy for preparing chiral amines with high enantiomeric purity. acs.org Methods such as the hydrogenation of prochiral unsaturated precursors, hydroamination of alkenes, and additions to imines are central to this field.

Asymmetric hydrogenation is a highly atom-economical and efficient method for producing chiral amines from prochiral imines, enamides, and enamines. acs.org The success of these reactions hinges on the development of chiral transition-metal catalysts, most commonly based on iridium, rhodium, and palladium. acs.orgdicp.ac.cn

For the synthesis of a chiral undecylamine, a suitable prochiral ketimine (e.g., undecan-6-imine) can be hydrogenated. The challenge in hydrogenating dialkyl imines lies in the catalyst's ability to differentiate between two sterically and electronically similar alkyl groups. chinesechemsoc.org However, specialized chiral iridium catalysts with ligands like spiro phosphine-amine-phosphine have been developed that show high efficiency and enantioselectivity for the asymmetric hydrogenation of dialkyl imines. chinesechemsoc.org

Enamides are also excellent substrates for asymmetric hydrogenation due to their stability and the ease of removing the N-acyl group from the product. nih.gov Chiral phosphoric acids have been used as organocatalysts for the transfer hydrogenation of enamides using a Hantzsch ester as the hydrogen source, affording chiral amides with high enantioselectivity. nih.gov Furthermore, iridium catalysts with chiral N,P-ligands have demonstrated high yields and excellent enantioselectivities (up to 99% ee) in the hydrogenation of various enamides. diva-portal.org Rhodium complexes with chiral diphosphine ligands like BenzP* are also effective. researchgate.net

The table below summarizes representative catalyst systems for the asymmetric hydrogenation of imine and enamide substrates relevant to the synthesis of chiral long-chain amines.

| Catalyst System | Substrate Type | Typical Yield | Typical Enantioselectivity (ee) | Reference(s) |

| Ir-complex with Spiro Phosphine-Amine-Phosphine Ligand | Dialkyl Imines | 65-85% | 81-98% | chinesechemsoc.org |

| Ir/(S,S)-f-Binaphane | N-Alkyl Imines | High | up to 90% | acs.org |

| Pd(OAc)₂ / DTBM-SegPhos | N-Tosyl Imines (sterically hindered) | >99% | up to 99.9% | nih.gov |

| Chiral Phosphoric Acid / Hantzsch Ester | Enamides | 92-95% | 90-91% | nih.gov |

| Iridium N,P-Ligand Complex | Enamides | up to 99% | up to 99% | diva-portal.org |

Asymmetric hydroamination, the direct addition of an N-H bond across a carbon-carbon double or triple bond, is a highly atom-economical route to chiral amines. escholarship.orgmdpi.com The intermolecular hydroamination of unactivated internal olefins represents a significant challenge but offers a direct path to α-branched aliphatic amines from abundant feedstocks. mit.edunih.gov

A copper-hydride (CuH) catalytic system, employing a chiral diphosphine ligand such as (S)-DTBM-SEGPHOS, has been developed for the hydroamination of unactivated internal olefins with hydroxylamine (B1172632) esters as the amine source. mit.edu This method effectively converts substrates like cis-4-octene (B1353254) into chiral amines with excellent enantioselectivity (≥96% ee). mit.edu This strategy could be directly applied to an undecene isomer to synthesize a chiral undecylamine. Cationic iridium catalysts have also been shown to mediate the intermolecular hydroamination of internal alkenes with high enantioselectivity. escholarship.org

Hydroaminoalkylation is a related transformation that functionalizes an olefin with an aminoalkyl group. researchgate.netresearchgate.net Photoredox-mediated decarboxylative hydroaminoalkylation reactions have been developed, expanding the scope of amine synthesis from olefins. researchgate.net

The following table presents catalyst systems for the asymmetric hydroamination of alkenes.

| Catalyst System | Substrate Type | Amine Source | Typical Enantioselectivity (ee) | Reference(s) |

| Cu(OAc)₂ / (S)-DTBM-SEGPHOS | Unactivated Internal Olefins | O-Benzoylhydroxylamines | ≥ 96% | mit.edu |

| [Ir(coe)₂Cl]₂ / (S)-DTBM-SEGPHOS | Unactivated Internal Olefins | 2-Aminopyridine derivatives | up to 92% | escholarship.org |

| Chiral Lanthanocene Complexes | Aminoalkenes (Intramolecular) | N/A | Moderate to High | mdpi.com |

| Copper-Catalyst / PhSiH₃ | Unprotected Allylic Alcohols | Di-tert-butyl-diaziridinone | Excellent | nih.gov |

Enantioselective allylic amination is a powerful method for synthesizing chiral allylic amines, which are versatile synthetic intermediates. nih.govnsf.gov This reaction typically involves the substitution of a leaving group on an allylic substrate with a nitrogen nucleophile, catalyzed by a transition metal complex bearing a chiral ligand. nsf.gov Iridium catalysts, particularly those with chiral phosphoramidite (B1245037) ligands, have proven highly effective for the regio- and enantioselective amination of achiral allylic esters and carbonates. nih.gov These reactions can produce branched allylic amines with excellent yields and enantioselectivities (often >94% ee). nih.gov

A potential route to an undecylamine analogue using this method could start with an undecenyl carbonate or other suitable allylic electrophile. The reaction of such a substrate with an amine source, like an arylamine or a protected ammonia equivalent (e.g., S,S-diphenylsulfilimine), in the presence of a chiral iridium catalyst, would generate a chiral allylic amine. berkeley.edursc.org This product could then be hydrogenated to afford the saturated chiral undecylamine.

Isomerization reactions are also relevant, often occurring in tandem with other transformations. For instance, some catalytic processes may involve the isomerization of an initially formed product to a more stable isomer. However, allylic amination stands as the more direct and widely applied strategy in this context. acs.org

| Catalyst System | Substrate Type | Nucleophile | Typical Enantioselectivity (ee) | Reference(s) |

| Iridium / Chiral Phosphoramidite | (E)-Allylic Carbonates | Primary/Secondary Amines | >94% | nih.gov |

| Iridium / Chiral Phosphoramidite | Allylic Alcohols (with Lewis Acid) | Arylamines, Aliphatic Amines | High | berkeley.edu |

| Iridium / (S,S)-f-kenphos | Allylic Carbonates | S,S-Diphenylsulfilimine | up to 96% | rsc.org |

| Palladium / Chiral Ferrocene P,N-Ligand | Monosubstituted Allylic Acetates | Various Amines | High | nsf.gov |

The addition of organometallic reagents to the C=N bond of imines is a fundamental C-C bond-forming reaction and a direct route to α-chiral amines. nih.gov The enantioselective variant, guided by a chiral catalyst, allows for the synthesis of optically active amines from simple prochiral imines. sioc-journal.cn

A variety of transition metals, including rhodium, palladium, and iron, have been used to catalyze these additions. sioc-journal.cnresearchgate.net Organoboron reagents, such as boronic acids and their esters, are particularly attractive nucleophiles due to their stability, low toxicity, and functional group tolerance. sioc-journal.cn For example, rhodium-based catalysts with chiral diene or phosphine (B1218219) ligands have shown high efficiency in the addition of aryl- and alkenylboronic acids to imines. sioc-journal.cn

To synthesize chiral this compound, this strategy could involve the addition of a pentyl organometallic reagent to an imine derived from hexanal, or conversely, the addition of a hexyl nucleophile to an imine derived from pentanal. More recently, iron-catalyzed hydroboration of N-alkyl imines using a chiral pincer ligand has been shown to be highly effective, providing α-chiral amines in excellent yields and with enantioselectivities up to >99% ee. researchgate.net This approach is particularly relevant as it works well for challenging N-alkyl imines. researchgate.net

| Catalyst System | Imine Substrate | Alkylating Agent | Typical Enantioselectivity (ee) | Reference(s) |

| Iron / Chiral "boxmi" Pincer Ligand | N-Alkyl Imines | Pinacolborane (Hydroboration/Reduction) | up to >99% | researchgate.net |

| Rhodium / Chiral Diene Ligand | N-Sulfonyl Imines | Aryl/Alkenylboronic Acids | Good to Excellent | sioc-journal.cn |

| Palladium / Chiral Phosphine-Oxazoline | N-Sulfonyl Imines | Organoboron Reagents | Good | sioc-journal.cn |

| Nickel / Chiral Ligand | Enamides | Alkyl Halides (Hydroalkylation) | 86-97% | nih.gov |

Enantioselective Allylic Amination and Isomerization Reactions

Biocatalytic Strategies Utilizing ω-Transaminases

The synthesis of chiral amines through the transamination of ketones is a significant application of biocatalysis. mdpi.comresearchgate.net ω-Transaminases (ω-TAs) are particularly valuable as they catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor, producing a new chiral amine. rsc.orgillinois.edu This method is considered a greener and more sustainable alternative to traditional chemical synthesis. mbl.or.krmdpi.com

The mechanism involves a two-step "ping-pong-bi-bi" kinetic process where the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, bound to the enzyme, accepts an amino group from a donor (like L-alanine or isopropylamine) to form a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate. mdpi.com This intermediate then transfers the amino group to the ketone substrate (e.g., 6-undecanone), regenerating the PLP for the next cycle and releasing the desired amine product (this compound). mdpi.com

A significant challenge in ω-TA-catalyzed synthesis is the reaction equilibrium, which can be unfavorable. rsc.orgnih.gov To drive the reaction towards the product, an excess of the amino donor is often used, or by-products are removed. researchgate.net Isopropylamine is an effective amino donor as its co-product, acetone, is volatile and can be easily removed to shift the equilibrium. diva-portal.org

Research has focused on discovering and engineering robust ω-TAs with high activity and stereoselectivity for long-chain aliphatic ketones. An engineered ω-transaminase from Pseudomonas jessenii (PjTA-R6) has shown improved performance over other transaminases like those from Vibrio fluvialis (VfTA) and Chromobacterium violaceum (CvTA) for the synthesis of optically pure aliphatic amines, achieving over 99% enantiomeric excess (e.e.) in many cases. mdpi.comresearchgate.net While activity can decrease with longer alkyl chains, engineered enzymes still represent a valuable tool for producing enantiopure long-chain amines like this compound. mdpi.com

Table 1: Comparison of ω-Transaminases for Chiral Amine Synthesis

| Enzyme | Source Organism | Typical Amino Donor | Key Advantage | Reference |

|---|---|---|---|---|

| PjTA-R6 | Pseudomonas jessenii | Isopropylamine, L-Alanine | High thermostability and activity for aliphatic substrates. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| VfTA | Vibrio fluvialis | L-Alanine, (S)-α-methylbenzylamine | Well-studied, but can have lower activity for long-chain aliphatic ketones compared to engineered variants. mdpi.comrsc.org | mdpi.comrsc.org |

| CvTA | Chromobacterium violaceum | L-Alanine | One of the first characterized ω-TAs, good for some applications but often surpassed by newer, engineered enzymes. mdpi.comdiva-portal.org | mdpi.comdiva-portal.org |

| ATA-117 | Engineered | Isopropylamine | Successfully used in the industrial synthesis of Sitagliptin, demonstrating the power of protein engineering. illinois.edumdpi.com | illinois.edumdpi.com |

Synthesis of Key this compound Derivatives for Specific Applications

Functionalization to Aminoundecanethiols (e.g., 11-aminoundecane-1-thiol)

Aminoundecanethiols are bifunctional molecules used extensively in the creation of self-assembled monolayers (SAMs) on gold surfaces, introducing amino groups for further functionalization. dojindo.com The synthesis of an important isomer, 11-aminoundecane-1-thiol, provides a clear example of the chemical transformations involved.

A common route to 11-aminoundecane-1-thiol starts from 11-bromoundecanoic acid. The synthesis involves converting the starting material to an intermediate that can be functionalized with both an amino and a thiol group. One approach involves first introducing the thiol functionality. For instance, 11-bromo-1-undecene (B109033) can be treated with thioacetic acid followed by hydrolysis to generate the thiol group at one end of the C11 chain. The terminal double bond can then be converted to a primary amine.

Alternatively, a more direct route involves the amination of a bromo-thiol precursor. The synthesis of 11-bromo-1-undecanethiol (B186534) has been described, which can then undergo nucleophilic substitution with an amine source to yield the final product. googleapis.com This process must be carefully controlled to avoid side reactions. The hydrochloride salt of 11-amino-1-undecanethiol (B1244797) is a common, stable form of the final product. ambeed.com

These molecules are crucial for surface chemistry applications, where the thiol group provides a strong anchor to gold substrates, and the terminal amino group is available for covalently linking proteins or other biomolecules. dojindo.com

Preparation of Amide Derivatives

Amide derivatives of this compound are synthesized through standard amide bond formation reactions. The most common method is the acylation of the primary amine group of this compound with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride (B1165640). masterorganicchemistry.com

The direct condensation of a carboxylic acid with this compound typically requires high temperatures or the use of a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the removal of water. masterorganicchemistry.com A more efficient and milder method involves first converting the carboxylic acid to a more reactive species. masterorganicchemistry.com For example, using thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into an acyl chloride. masterorganicchemistry.comresearchgate.net This acyl chloride then readily reacts with this compound, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl by-product, yielding the corresponding N-(undecan-6-yl)amide. researchgate.net

These reactions are versatile and allow for the synthesis of a wide array of amide derivatives by varying the carboxylic acid used. For long-chain aliphatic amines, these coupling reactions are generally efficient. organic-chemistry.orgacs.org The resulting amides have applications in materials science, for example, in the formation of helical polymers where hydrogen bonding between amide groups plays a critical role in stabilizing the structure. acs.org

Table 2: Common Reagents for Amide Synthesis from Amines

| Reagent/Method | Description | Conditions | Advantage | Reference |

|---|---|---|---|---|

| Acyl Chlorides | Highly reactive carboxylic acid derivatives. | Typically requires a base (e.g., triethylamine) to scavenge HCl. | Fast and efficient reaction under mild conditions. | masterorganicchemistry.com |

| Carboxylic Anhydrides | Another form of activated carboxylic acid. | Generally milder than acyl chlorides. | Good yields, avoids generation of corrosive HCl. | masterorganicchemistry.com |

| DCC/EDC Coupling | Carbodiimide-based coupling agents that activate the carboxylic acid. | Neutral conditions, room temperature. | Widely used in peptide synthesis, minimizes racemization. | masterorganicchemistry.com |

| Hydrothermal | Direct condensation of amine and carboxylic acid in water at high temperature and pressure. | 250 °C and 40 bar. | Avoids coupling agents, but requires harsh conditions. | researchgate.net |

Synthesis from Bio-Renewable Feedstocks (e.g., Ricinoleic Acid conversion to aminoundecane acid)

The synthesis of polyamide-11 (Nylon-11) relies on the polymerization of 11-aminoundecanoic acid, which is produced from the bio-renewable feedstock, castor oil. mdpi.comwsu.eduocl-journal.org Castor oil is composed of approximately 90% triglycerides of ricinoleic acid, making it the primary starting material. mdpi.comresearchgate.net

The established industrial process involves several key steps:

Transesterification: Castor oil is reacted with methanol to produce methyl ricinoleate (B1264116). wikipedia.orgprocurementresource.com

Pyrolysis: The methyl ricinoleate is subjected to high-temperature steam cracking (450-600 °C). procurementresource.comwikipedia.orgnih.gov This cleavage reaction breaks the C18 chain, yielding heptanal (B48729) and methyl 10-undecenoate. wikipedia.orgwikipedia.org

Hydrolysis: The methyl 10-undecenoate is hydrolyzed to produce 10-undecenoic acid (undecylenic acid). procurementresource.comwikipedia.org

Hydrobromination: The terminal double bond of 10-undecenoic acid is treated with hydrogen bromide (HBr) in the presence of peroxides. This anti-Markovnikov addition yields 11-bromoundecanoic acid. nih.govoecd.orggoogle.com

Amination: The final step is the nucleophilic substitution of the bromine atom with an amino group using ammonia to form 11-aminoundecanoic acid. mdpi.comoecd.org This step is often carried out with excess aqueous ammonia to minimize the formation of secondary amine by-products. googleapis.comwipo.int

This pathway demonstrates the successful conversion of a renewable plant oil into a valuable monomer for high-performance bioplastics, representing a cornerstone of industrial green chemistry. wsu.eduocl-journal.orgtaylorandfrancis.com

Chemical Reactivity and Derivatization Strategies of 6 Aminoundecane

Fundamental Reaction Pathways of Primary Aliphatic Amines

6-Aminoundecane, as a primary aliphatic amine, exhibits a rich and versatile chemical reactivity primarily centered around the nucleophilic nature of the nitrogen atom's lone pair of electrons. firsthope.co.in This inherent nucleophilicity allows it to participate in a wide array of organic transformations, making it a valuable building block in synthetic chemistry.

Nucleophilic Reactivity in Organic Transformations

The core reactivity of this compound stems from its ability to act as a nucleophile. The electron-rich nitrogen atom readily attacks electron-deficient centers, initiating a variety of chemical reactions. A fundamental example is its reaction with alkyl halides, which proceeds via a nucleophilic substitution mechanism. firsthope.co.inlibretexts.org In this reaction, the amine displaces a halide ion from an alkyl halide, leading to the formation of secondary amines, and with further reaction, tertiary amines and even quaternary ammonium (B1175870) salts. firsthope.co.in The reaction's progression can often be controlled to favor the desired product.

Another key reaction pathway is the interaction with nitrous acid (HNO₂). Primary aliphatic amines like this compound react with nitrous acid to form unstable diazonium salts. firsthope.co.intestbook.com These intermediates readily decompose, losing nitrogen gas (N₂) to form a carbenium ion, which can then lead to a mixture of products including alcohols, alkenes, and alkyl halides, with the alcohol typically being the major product. doubtnut.comlibretexts.org

The reactivity of this compound is summarized in the following table:

| Reaction Type | Reactant | Product(s) | Key Features |

| Alkylation | Alkyl Halide | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Nucleophilic Substitution |

| Reaction with Nitrous Acid | Nitrous Acid (HNO₂) | Alcohol, Alkene, Alkyl Halide | Formation of unstable diazonium salt |

Amide Bond Formation and Amidification Reactions

One of the most significant reactions of primary amines is the formation of amides. This compound readily reacts with carboxylic acid derivatives, such as acid chlorides, anhydrides, or esters, in a process known as acylation. firsthope.co.in This nucleophilic acyl substitution reaction involves the attack of the amine's nitrogen on the carbonyl carbon of the acylating agent, resulting in the formation of a stable amide bond. firsthope.co.inmasterorganicchemistry.com

The direct reaction of an amine with a carboxylic acid is also possible but typically requires high temperatures to drive off water, or the use of coupling reagents. masterorganicchemistry.comhepatochem.com Coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, facilitating the nucleophilic attack by the amine to form the amide bond under milder conditions. masterorganicchemistry.comluxembourg-bio.com This method is widely employed in peptide synthesis and the creation of complex molecules. hepatochem.com For instance, this compound has been used in the synthesis of perylene (B46583) diimide (PDI) and perylene monoimide (PMI) derivatives, where it forms an imide bond, a cyclic diamide (B1670390) structure, with perylene dianhydride. nih.gov

A summary of amide formation reactions is presented below:

| Acylating Agent | Reaction Conditions | Product |

| Acid Chloride | Base (e.g., pyridine) | Amide |

| Acid Anhydride (B1165640) | Heat or catalyst | Amide |

| Ester | Heat or catalyst | Amide |

| Carboxylic Acid | High temperature or coupling agent (e.g., DCC) | Amide |

Imine Formation and Subsequent Transformations

Primary amines, including this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgorgoreview.com This reaction is a nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. orgoreview.commasterorganicchemistry.com The process is typically catalyzed by a small amount of acid. organicchemistrytutor.com

The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. orgoreview.com Protonation of the hydroxyl group of the carbinolamine makes it a good leaving group (water), which is then eliminated to form an iminium ion. orgoreview.com Subsequent deprotonation yields the stable imine. orgoreview.comlibretexts.org

Imines are versatile intermediates in organic synthesis. For example, they can be reduced to form secondary amines, a process known as reductive amination. organicchemistrytutor.com This transformation is often achieved in one pot by reacting the aldehyde or ketone with the amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). researchgate.net

Ring-Opening Reactions with Cyclic Ethers (e.g., Epoxides)

The nucleophilic character of this compound enables it to open the rings of strained cyclic ethers, most notably epoxides. This reaction provides a valuable route to the synthesis of β-amino alcohols. rsc.org The reaction can proceed under either acidic or basic conditions. libretexts.org

Under basic or neutral conditions, the reaction follows an SN2 mechanism, where the amine directly attacks one of the carbon atoms of the epoxide ring. libretexts.org Due to steric hindrance, the nucleophilic attack preferentially occurs at the less substituted carbon atom of the epoxide. libretexts.org The reaction results in the formation of a trans-β-amino alcohol. libretexts.org

In the presence of an acid catalyst, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. libretexts.org For asymmetric epoxides, the site of attack depends on the substitution pattern. If one carbon is tertiary, the attack occurs at the more substituted carbon via an SN1-like mechanism. libretexts.org If the carbons are primary or secondary, the attack occurs at the less substituted carbon. libretexts.org The use of fluorinated alcohols as solvents can also promote the ring-opening of epoxides with weak nucleophiles. arkat-usa.org

Michael Addition Reactions

This compound can participate in Michael addition reactions, which involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com In this reaction, the amine acts as the nucleophile and adds to the β-carbon of the unsaturated system. masterorganicchemistry.com

The reaction is driven by the formation of a new carbon-nitrogen single bond. masterorganicchemistry.com The initial addition product is an enolate, which is then protonated to give the final β-amino carbonyl compound. masterorganicchemistry.com This reaction is a powerful tool for the formation of carbon-nitrogen bonds and the synthesis of a variety of functionalized molecules. For example, primary amines can react with dialkyl maleates or fumarates in a Michael addition reaction. googleapis.com

Controlled Functionalization and Protecting Group Chemistry

Due to the high reactivity of the primary amino group, it is often necessary to employ protecting group strategies during multi-step syntheses to achieve controlled functionalization. Protecting the amine group allows other parts of the molecule to be modified without interference from the nucleophilic nitrogen.

Commonly used protecting groups for amines include carbamates such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). chemistryviews.org The Boc group, for instance, is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to most nucleophiles and bases, but can be readily removed under acidic conditions. organic-chemistry.orgfishersci.co.uk This orthogonality allows for selective deprotection when other acid-labile or base-labile groups are present in the molecule. organic-chemistry.org

The following table summarizes common protecting groups for primary amines:

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) fishersci.co.uk |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Hydrogenolysis (e.g., H₂, Pd/C) chemistryviews.org |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic conditions (e.g., piperidine) chemistryviews.org |

| Phthalimide (B116566) | - | Phthalic anhydride | Hydrazine (Ing-Manske procedure) slideshare.net |

Application of Photolabile Protecting Groups (e.g., Ortho-Nitrobenzyl) for Amines

The strategic protection and deprotection of amine functional groups are fundamental to the synthesis of complex molecules. Photolabile protecting groups (PPGs), also known as photoremovable protecting groups, offer a significant advantage by allowing for the removal of the protecting group through irradiation with light. acs.org This method provides precise spatiotemporal control over the release of the free amine, a feature not easily achievable with conventional chemical deprotection methods. acs.orgacs.org

Among the various PPGs developed for amines, the ortho-nitrobenzyl (ONB) group is a prominent and widely studied example. acs.orgrsc.org The ONB group can be attached to primary and secondary amines to form carbamates, amides, or sulfonamides, effectively masking the amine's reactivity. google.comwikipedia.org A key advantage of the ONB group is its stability under various non-photolytic conditions, including the presence of acids and bases, which allows for the modification of other functional groups within the molecule without affecting the protected amine. rsc.orgrsc.org

The deprotection process is initiated by irradiating the ONB-protected amine with UV light, typically at wavelengths below 400 nm. researchgate.net The mechanism of cleavage is proposed to proceed through a phototautomerization of the nitrobenzyl group to an aci-nitro intermediate. acs.org This intermediate then undergoes a rearrangement and decomposition, releasing the unprotected amine and a byproduct, typically an ortho-nitrosobenzaldehyde or related species. acs.orgacs.org

While the primary method for cleaving the ONB group is photolysis, research has also identified alternative chemical cleavage methods. For instance, o- and p-nitrobenzyl groups protecting amides have been successfully removed using 20% aqueous sodium hydroxide (B78521) in methanol (B129727) at 75 °C. nih.govcaltech.edu Interestingly, further investigation revealed that dissolved oxygen, rather than light, was essential for this particular cleavage reaction. caltech.edu

The application of PPGs like the ONB group is particularly relevant for long-chain aliphatic amines such as this compound. It allows for the amine to be temporarily rendered inert while other chemical transformations are performed elsewhere in the molecule, with the amine function being restored on demand through a clean, light-induced reaction.

| Property | Description | References |

|---|---|---|

| Protected Group | Primarily used for primary and secondary amines, as well as alcohols, thiols, and carboxylic acids. | acs.orggoogle.com |

| Stability | Stable towards acidic and basic conditions, allowing for orthogonal protection strategies. | rsc.orgrsc.org |

| Deprotection Method | Primarily photolysis with UV light (e.g., 310-400 nm). Chemical cleavage methods also exist. | rsc.orgresearchgate.net |

| Cleavage Mechanism | Involves light-induced phototautomerization to an aci-nitro intermediate, followed by rearrangement and release of the amine. | acs.org |

| Byproducts | Photolytic cleavage typically generates an ortho-nitrosobenzaldehyde derivative. | acs.org |

Selective Monofunctionalization Strategies

Selective monofunctionalization of molecules with multiple, equally reactive functional groups is a significant challenge in synthetic chemistry. researchgate.net While this compound possesses only one primary amine group, the principles of selective functionalization are crucial when it is used as a building block in more complex structures containing other reactive sites or in reactions involving symmetric diamines where only one amine group is intended to react. Several strategies have been developed to achieve such selectivity.

One innovative approach is the use of supramolecular protecting groups. This strategy employs a host molecule, such as a macrocyclic receptor, that selectively binds to one of the functional groups through non-covalent interactions. For example, certain macrocyclic hosts can bind with high affinity and selectivity to a primary ammonium ion, effectively shielding it from reaction. This leaves the other amine group(s) in a polyamine substrate accessible for chemical transformation. The protection is reversible and can be controlled by adjusting the pH, allowing for the recovery of the host molecule and the monofunctionalized product.

Another strategy involves controlling reaction conditions to prevent over-functionalization. An iron-catalyzed aminochlorination of dienes, for instance, resulted in the exclusive formation of the monofunctionalized product. ethz.ch It is suggested that the low solubility of the initially formed protonated amine product prevents it from participating in a second functionalization reaction. ethz.ch This principle could be applied to systems where the product of the first reaction precipitates or is otherwise removed from the reaction environment, thus favoring monofunctionalization.

The choice of solvent and reagents can also be critical for achieving selectivity. The direct monomethylation of primary amines, a reaction that typically leads to overmethylation, has been achieved with high selectivity by using hexafluoroisopropanol (HFIP) as the solvent. rsc.org The acidic HFIP is believed to interact with the amine, modulating its reactivity and preventing the addition of more than one methyl group. rsc.org Similarly, specialized acylating reagents, such as N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, have been developed for the chemoselective N-acylation of primary amines in the presence of other nucleophilic groups like secondary amines or alcohols. researchgate.net

These strategies provide a toolkit for chemists to precisely control reactivity, enabling the synthesis of complex, non-symmetrical molecules from symmetric or polyfunctional starting materials.

| Strategy | Principle | Advantages | Example Application | References |

|---|---|---|---|---|

| Supramolecular Protection | A host molecule non-covalently binds to and shields one functional group. | High selectivity; reversible protection; recyclable host. | Monofunctionalization of diamines using a macrocyclic receptor. | |

| Reaction Condition Control | Utilizing factors like product insolubility to prevent further reaction. | Operationally simple; avoids protecting group steps. | Iron-catalyzed aminochlorination of dienes. | ethz.ch |

| Solvent-Mediated Selectivity | The solvent interacts with the substrate or reagents to control reactivity. | High selectivity without complex reagents. | Monomethylation of primary amines in hexafluoroisopropanol (HFIP). | rsc.org |

| Chemoselective Reagents | Reagents designed to react preferentially with one type of functional group. | High chemoselectivity for specific functional groups. | Selective N-acylation of primary amines using N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides. | researchgate.net |

Advanced Spectroscopic and Characterization Investigations of 6 Aminoundecane and Its Assemblies

Vibrational Spectroscopy for Molecular Structure Elucidation (e.g., Infrared Spectroscopy)

The gas-phase IR spectrum of 6-aminoundecane, available from the NIST Mass Spectrometry Data Center, displays characteristic absorption bands that confirm its structure. acs.org Key features of the spectrum include:

N-H Stretching: In the region of 3300-3400 cm⁻¹, primary amines typically show two bands resulting from the symmetric and asymmetric stretching vibrations of the N-H bonds. These are prominent indicators of the primary amine group in this compound.

C-H Stretching: Intense absorption bands between 2850 cm⁻¹ and 3000 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds within the undecane (B72203) backbone's methylene (B1212753) (-CH₂) and methyl (-CH₃) groups.

N-H Bending: The scissoring vibration of the primary amine group (-NH₂) typically appears as a moderately strong band in the range of 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in aliphatic amines is usually found in the 1000-1250 cm⁻¹ region. This peak may be of moderate to weak intensity.

CH₂ Bending: A characteristic bending (scissoring) vibration for the -(CH₂)n- chain is observed around 1465 cm⁻¹.

These distinct vibrational frequencies allow for the unambiguous identification of the primary amine functional group and the long aliphatic chain that constitute this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural assignment of organic molecules, providing information on the connectivity and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR would provide definitive structural confirmation.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the known effects of substituents on hydrocarbon chains.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the different types of protons in the molecule.

-CH(N)- Proton: The proton on the carbon atom bonded to the nitrogen (C6) would appear as a multiplet, likely in the range of 2.5-3.0 ppm. Its chemical shift is influenced by the electronegativity of the nitrogen atom.

-NH₂ Protons: The two protons of the amine group would typically appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature, but generally falls within a wide range from 1.0 to 5.0 ppm.

-CH₂- Protons: The methylene protons of the alkyl chain would produce a complex series of overlapping multiplets, typically in the region of 1.2-1.6 ppm. The protons on carbons adjacent to the C-N bond (C5 and C7) would be slightly downfield compared to the others.

-CH₃ Protons: The terminal methyl groups (C1 and C11) would appear as a triplet at approximately 0.9 ppm, the most upfield signal in the spectrum.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the structure. Due to the symmetry of this compound, with the amino group at the center of the undecane chain, fewer signals than the total number of carbon atoms are expected if the two pentyl chains are magnetically equivalent. However, in a chiral environment or due to conformational restrictions, all 11 carbons might be non-equivalent. The predicted chemical shifts are: libretexts.org

-C(N)- Carbon (C6): The carbon atom directly attached to the amino group is expected to have a chemical shift in the range of 50-60 ppm.

Alkyl Chain Carbons: The carbons of the pentyl chains will have shifts in the typical aliphatic range of approximately 14-40 ppm. The chemical shifts would be influenced by their proximity to the electron-withdrawing amino group, with a general trend of decreasing chemical shift as the distance from the amino group increases. C5 and C7 would be the most downfield of the chain carbons (around 35-45 ppm), followed by C4 and C8, and so on, with the terminal methyl carbons (C1 and C11) being the most upfield (around 14 ppm).

A detailed analysis, potentially including 2D NMR techniques like COSY and HSQC, would be required for the definitive assignment of all proton and carbon signals.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₁H₂₅N), the nominal molecular weight is 171 g/mol . acs.org

In electron ionization (EI) mass spectrometry, this compound would first form a molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 171. This molecular ion can then undergo fragmentation. The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This cleavage is favored because it results in the formation of a stable, resonance-stabilized iminium cation.

For this compound, the α-cleavage can occur on either side of the C-N bond:

Cleavage of the C5-C6 bond: This results in the loss of a pentyl radical (•C₅H₁₁) and the formation of a fragment ion with m/z 100. [CH₃(CH₂)₄]⁺CH=NH₂

Cleavage of the C6-C7 bond: This also results in the loss of a pentyl radical and the formation of the same fragment ion with m/z 100.

Due to the symmetrical nature of the two alkyl chains attached to the nitrogen-bearing carbon, the primary α-cleavage product is expected to be the ion at m/z 100 . This peak is often the base peak (the most intense peak) in the mass spectrum of such amines.

Other less prominent fragments may arise from further fragmentation of the alkyl chain, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).

Table 1: Predicted Major Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 171 | [CH₃(CH₂)₄CH(NH₂) (CH₂)₄CH₃]⁺˙ | Molecular Ion (M⁺˙) |

| 100 | [CH₃(CH₂)₄CH=NH₂]⁺ | α-cleavage (loss of •C₅H₁₁) |

Surface-Sensitive Spectroscopies for Thin Films and Interfaces

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

When this compound is adsorbed onto a substrate, XPS analysis would reveal peaks corresponding to the core levels of its constituent elements: Carbon (C 1s), Nitrogen (N 1s), and potentially Oxygen (O 1s) if oxidation or protonation in the presence of counter-ions occurs.

N 1s Spectrum: The binding energy of the N 1s core level is highly indicative of the chemical state of the nitrogen atom.

A peak for a neutral amine (-NH₂) is typically observed around 399.0 - 400.0 eV . researchgate.net

If the amine group is protonated to form an ammonium (B1175870) species (-NH₃⁺), for instance by interaction with an acidic surface or adventitious contaminants, a second peak would appear at a higher binding energy, typically around 401.0 - 402.0 eV . The presence of these two peaks can provide information about the acid-base chemistry at the interface.

C 1s Spectrum: The C 1s spectrum is expected to be dominated by a large peak corresponding to the aliphatic hydrocarbon chain (C-C, C-H bonds) at approximately 285.0 eV . The carbon atom bonded to the nitrogen (C-N) would exhibit a slightly higher binding energy, around 286.0 - 286.5 eV , often appearing as a shoulder on the main aliphatic carbon peak. mdpi.com

By analyzing the areas of these peaks, the relative atomic concentrations of the elements on the surface can be determined, confirming the presence and integrity of the this compound layer.

Table 2: Expected XPS Binding Energies for this compound Functional Groups

| Core Level | Functional Group | Expected Binding Energy (eV) |

| N 1s | Neutral Amine (-NH₂) | ~399.0 - 400.0 |

| N 1s | Protonated Amine (-NH₃⁺) | ~401.0 - 402.0 |

| C 1s | Aliphatic Carbon (C-C, C-H) | ~285.0 |

| C 1s | Carbon-Nitrogen (C-N) | ~286.0 - 286.5 |

Surface-Enhanced Raman Scattering (SERS) for Interfacial Studies

Surface-Enhanced Raman Scattering (SERS) is a powerful technique that provides greatly enhanced Raman signals from molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. This enhancement allows for the detection and characterization of even monolayer quantities of analytes, making it ideal for interfacial studies.

For this compound, SERS could provide detailed vibrational information about its orientation and interaction with a SERS-active substrate. Studies have shown that alkylamines can influence the morphology of silver nanoshells and that these structures can, in turn, be used for highly enhanced Raman scattering. acs.orgnih.gov When this compound is adsorbed on a SERS substrate, its Raman spectrum would be significantly amplified. The analysis would focus on:

Adsorption Geometry: The orientation of the molecule on the surface can be inferred from the relative enhancement of different vibrational modes. According to SERS surface selection rules, vibrations with a component perpendicular to the surface are typically enhanced the most. For example, changes in the relative intensities of the C-N, C-H, and N-H vibrational modes could indicate whether the molecule is oriented with its alkyl chain tilted at a certain angle or with the amine group in close proximity to the surface.

Interfacial Bonding: The interaction between the amine's lone pair of electrons and the metal surface can lead to shifts in the vibrational frequencies of the N-H and C-N bonds compared to their positions in the bulk IR or Raman spectrum. These shifts provide direct evidence of the chemisorption or physisorption mechanism.

Conformational Changes: SERS can also probe changes in the conformation of the undecane chain upon adsorption, such as the presence of gauche or all-trans conformers.

Although specific SERS studies on this compound are not documented, the technique holds significant potential for investigating its behavior at interfaces, which is crucial for applications in surface modification, sensor development, and nanotechnology. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Conformational Studies

This compound possesses a chiral center at the C6 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-6-aminoundecane and (S)-6-aminoundecane. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is the primary method for investigating such chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a molecule to be CD-active, it must be chiral and possess a chromophore (a light-absorbing group) in or near the chiral center. The aliphatic amine group in this compound does not have a strong chromophore in the accessible UV-visible range, making direct CD analysis challenging.

To overcome this, a common strategy is to derivatize the chiral amine with a chromophoric reagent. nsf.govhindsinstruments.com This process attaches a molecule with strong UV absorption to the amine, creating a new chiral derivative that produces a distinct CD signal. The sign and magnitude of the CD signal, often a characteristic "couplet" (two adjacent bands of opposite sign), can be correlated with the absolute configuration (R or S) of the amine.

The general procedure would involve:

Reacting a sample of this compound with an achiral, chromophoric derivatizing agent.

Measuring the CD spectrum of the resulting product.

The intensity of the measured CD signal is directly proportional to the enantiomeric excess (ee) of the original amine sample. By creating a calibration curve with samples of known enantiomeric composition, the ee of an unknown sample can be determined with high accuracy. nih.govutexas.edu

This methodology allows CD spectroscopy to be a powerful tool for:

Determining Enantiomeric Purity: Quantifying the ratio of the (R) and (S) enantiomers in a sample.

Assigning Absolute Configuration: By comparing the experimental CD spectrum to that of a known standard or to theoretical calculations, the absolute configuration of the predominant enantiomer can be assigned.

Conformational Studies: In more complex systems, CD spectroscopy can provide insights into the preferred solution-phase conformation of the molecule, as different conformations can lead to different CD signals.

Microscopy Techniques for Morphological and Nanostructural Analysis (e.g., Transmission Electron Microscopy, Atomic Force Microscopy)

Microscopy techniques are fundamental to understanding the physical characteristics of molecular assemblies, providing direct visual evidence of their shape, size, and surface features. For assemblies involving this compound and its derivatives, Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are particularly powerful.

Transmission Electron Microscopy (TEM) offers high-resolution imaging, allowing for the direct visualization of the morphology of nanostructures. In studies of related self-assembling systems, such as those involving aminoalkanethiols on gold nanoparticles (AuNPs), TEM is used to confirm the size and distribution of the core nanoparticles and to observe the morphology of the resulting composites. researchgate.netscispace.com For instance, when long-chain molecules like undecane derivatives are used to link nanoparticles, TEM images can reveal whether the final structures are isolated, polymer-decorated nanoparticles or extended, fiber-like aggregates due to inter-particle cross-linking. scispace.com In one study, TEM analysis of a poly(phenylacetylene) (PPA) copolymer containing an 11-aminoundecane-1-thiol derivative showed that a low thiol ratio resulted in isolated nanoparticles, whereas a higher ratio led to the formation of fibrous structures. scispace.com

Atomic Force Microscopy (AFM) is a surface-imaging technique that provides three-dimensional topographical information at the nanoscale. kanazawa-u.ac.jppnnl.gov It is exceptionally suited for characterizing self-assembled monolayers (SAMs), which are often formed by molecules like aminoundecanethiol, a functional analogue of this compound. acs.orgacs.org AFM can confirm the successful formation and coverage of monolayers on substrates like gold. acs.org Advanced AFM-based methods, such as Electrostatic Force Microscopy (EFM), can probe the electronic properties of these layers. A study on self-assembled monolayers of 11-amino-1-undecanethiol (B1244797) (11-AUT) on a gold surface used EFM to measure the surface potential (V₀), providing insights into the electronic structure at the interface. acs.org The addition of an overlying molecular layer, such as a Ruthenium complex (N719), was shown to significantly alter this potential, demonstrating the sensitivity of the technique to changes in the multilayer structure. acs.org

Table 1: Electrostatic Force Microscopy (EFM) Data for Aminoalkanethiol Monolayers This table presents surface potential data obtained via EFM for self-assembled monolayers of aminoalkanethiols on a gold substrate, illustrating the characterization of nanostructural electronic properties.

| Sample | Surface Potential (V₀) | Reference |

| 11-Amino-1-undecanethiol (11-AUT) on Gold | +0.5 V | acs.org |

| N719 on 11-AUT/Gold | -0.2 V | acs.org |

| 6-Amino-1-hexanethiol (6-AHT) on Gold | +0.6 V | acs.org |

| N719 on 6-AHT/Gold | -0.2 V | acs.org |

Dynamic Light Scattering (DLS) for Assembly Size and Responsiveness Characterization

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a solution. uni-heidelberg.de It works by analyzing the intensity fluctuations of scattered light caused by the Brownian motion of the particles. google.com The rate of these fluctuations is related to the particle's diffusion coefficient, which in turn allows for the calculation of its hydrodynamic diameter via the Stokes-Einstein equation. google.com

DLS is crucial for characterizing the size of this compound-containing assemblies in their native solution state and for monitoring their response to external stimuli. The amine group in this compound can be protonated or deprotonated depending on the pH, making its assemblies potentially pH-responsive. While direct DLS studies on this compound assemblies are not prevalent in the reviewed literature, the behavior of other pH-responsive self-assembling systems provides a clear model for its characterization. researchgate.net For example, in a study of other self-assembling molecules, DLS measurements showed a significant increase in the hydrodynamic diameter of nanoparticles from approximately 80 nm at a neutral pH of 7.4 to over 200 nm in a slightly acidic environment of pH 6.5. researchgate.net This size change indicates a structural rearrangement or swelling of the assembly triggered by the pH shift. researchgate.net

Furthermore, DLS can be used to characterize the response of assemblies to other stimuli, such as the introduction of ions. In a study involving nanocomposites linked by an undecane-thiol derivative, the addition of Barium ions (Ba²⁺) induced cross-linking and aggregation, which was quantified by DLS. scispace.com The results showed a controlled increase in the hydrodynamic diameter of the assemblies as the concentration of Ba²⁺ was increased. scispace.com This demonstrates the utility of DLS in quantifying the size and responsiveness of complex, dynamic nanostructures.

Table 2: DLS Characterization of Stimuli-Responsive Assemblies This table provides examples of how DLS is used to measure changes in the hydrodynamic diameter of self-assembled nanostructures in response to external stimuli like ions or pH changes.

| System | Stimulus | Initial Hydrodynamic Diameter | Final Hydrodynamic Diameter | Reference |

| pH-Responsive Nanodrug | pH change from 7.4 to 6.5 | ~80 nm | ~208 nm | researchgate.net |

| Gold Nanoparticle-Polymer Composite | Addition of 0.2 equiv. Ba²⁺ | Dispersed | 482 nm | scispace.com |

| Gold Nanoparticle-Polymer Composite | Addition of 0.4 equiv. Ba²⁺ | Dispersed | 534 nm | scispace.com |

| 1-Aminoundecane-1-thiol on AuNPs | Ligand Adsorption | 15 nm (bare AuNPs) | 18 nm (modified AuNPs) | vulcanchem.com |

Applications in Advanced Materials Science and Polymer Chemistry

Amine-Functionalized Polymeric Systems

Amine-functionalized polymers are a significant class of materials due to the versatile reactivity of the amine group, which allows for applications ranging from bioconjugation to the development of "smart" materials. The incorporation of a long alkyl chain, such as the undecane (B72203) moiety in 6-aminoundecane, can influence the physical and chemical properties of the resulting polymer, including its solubility, thermal characteristics, and self-assembly behavior.

Controlled radical polymerization (CRP) techniques like RAFT and ATRP are powerful tools for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity. However, the direct polymerization of monomers containing primary amines can be challenging as the amine group can interfere with the polymerization process. rsc.orgsigmaaldrich.com

RAFT polymerization is a versatile CRP method that can accommodate a wide range of functional monomers. However, primary amines are highly nucleophilic and can react with the RAFT chain transfer agent (CTA), particularly trithiocarbonates and dithiobenzoates, leading to the degradation of the CTA and loss of control over the polymerization. sigmaaldrich.comnih.gov To overcome this, a common strategy is to use a "protecting group" for the amine functionality during polymerization. researchgate.netmdpi.com

For a monomer derived from this compound, the primary amine would first be protected, for instance by reacting it to form a tert-butyloxycarbonyl (BOC) or phthalimide (B116566) derivative. researchgate.netmdpi.com This protected monomer could then be polymerized via RAFT. Following polymerization, the protecting group is removed through a deprotection step (e.g., acid treatment for BOC) to yield the final primary amine-functionalized polymer. This approach allows for the synthesis of well-defined polymers where the primary amine is available for subsequent applications. rsc.orgresearchgate.net Recently, strategies have also been developed for the direct use of amines as initiators in photoiniferter RAFT polymerization, relying on the formation of an electron donor-acceptor complex. chemrxiv.org

ATRP is another prominent CRP technique that relies on a transition metal catalyst (typically copper-based) to control the polymerization. acs.org Similar to RAFT, primary amines can pose a challenge by coordinating with the copper catalyst, which can alter its reactivity and hinder control over the process. sigmaaldrich.com Therefore, the protection/deprotection strategy is also commonly employed when incorporating primary amines into polymers via ATRP. acs.orgrsc.org An initiator containing a protected amine, such as a derivative of this compound, could be used to grow polymer chains, followed by deprotection to reveal the amine functionality at the chain end. rsc.org